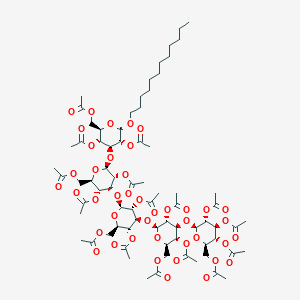

Dodecyl laminarapentaoside peracetate

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAPCYCMPJBSJV-OTUNSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166352 | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1669.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158041-98-6 | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158041986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl laminarapentaoside peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dodecyl Laminarapentaoside Peracetate

Strategies for Oligosaccharide Chain Assembly: Focus on the Laminarapentaoside Core

The core of the target molecule is the laminarapentaoside, a linear oligosaccharide consisting of five glucose units linked together by β-(1→3) glycosidic bonds. The construction of this chain is a significant synthetic challenge, demanding methods that are both efficient and highly stereoselective.

The assembly of oligosaccharide chains is generally accomplished through two primary strategies: linear synthesis and convergent synthesis. nih.gov

Achieving the correct stereochemistry of the glycosidic bond is one of the most critical aspects of oligosaccharide synthesis. For laminarapentaoside, the formation of the β-(1→3) linkage is paramount. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the type of leaving group at the anomeric center, the promoter or catalyst used, and the reaction conditions.

To ensure the formation of a β-glycosidic bond, a "neighboring group participation" strategy is commonly employed. This involves placing a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor. During the reaction, this group forms a cyclic intermediate (an acyloxonium ion) that blocks the α-face of the molecule. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the stereoselective formation of the β-glycoside.

The synthesis of linear β-(1→3)-linked D-glucooligosaccharides has been efficiently achieved using highly regioselective glycosylation schemes. For instance, a synthetic strategy can feature the use of a disaccharide thioglycoside donor, which is coupled with a glycosyl acceptor that has been protected in a way that leaves the C-3 hydroxyl group available for glycosylation (e.g., using a 4,6-O-benzylidene protecting group). nih.gov Iterative cycles of deprotection and glycosylation can then be used to extend the oligosaccharide chain. nih.gov

Table 1: Key Factors Influencing Stereoselectivity in β-(1→3) Glycosylation

| Factor | Role in Promoting β-Selectivity | Example |

|---|---|---|

| C-2 Protecting Group | Neighboring group participation forms a cyclic intermediate, blocking the α-face for attack. | Acetyl (Ac), Benzoyl (Bz) |

| Glycosyl Donor | The leaving group at the anomeric center influences reactivity and stability. | Thioglycosides, Glycosyl Halides, Trichloroacetimidates |

| Promoter/Activator | Activates the glycosyl donor to facilitate the reaction. | N-Iodosuccinimide (NIS)/TfOH for thioglycosides; Silver triflate for glycosyl halides. |

| Solvent | Can influence the stability of reaction intermediates. | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN) |

Peracetylation Techniques for Hydroxyl Group Protection in Carbohydrate Chemistry

Peracetylation, the process of converting all free hydroxyl (-OH) groups to acetate esters (-OAc), is a fundamental and widely used protection strategy in carbohydrate chemistry. nih.gov Acetyl groups are valuable because they render the polar, water-soluble carbohydrate soluble in organic solvents, facilitating reactions and purification by standard techniques like column chromatography. mdpi.com Furthermore, they are stable under many reaction conditions but can be easily removed under basic conditions, such as through Zemplén deacetylation. mdpi.com

O-acetylation is a chemical transformation that introduces an acetyl group onto an oxygen atom. In carbohydrates, which are polyhydroxy compounds, this involves the reaction of the hydroxyl groups with an acetylating agent. The most common reagent for this purpose is acetic anhydride (Ac₂O). mdpi.com

The reaction is typically catalyzed by either a base or an acid.

Base Catalysis: In the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP), the base deprotonates the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide ion then attacks one of the carbonyl carbons of acetic anhydride. This is a very common and effective method, though it can require long reaction times and the use of noxious solvents like pyridine. nih.govresearchgate.net

Acid Catalysis: Lewis acids (e.g., ZnCl₂, In(OTf)₃) or protic acids can also catalyze the reaction. nih.govmdpi.comnycu.edu.tw The acid activates the acetic anhydride by coordinating to a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the neutral hydroxyl group of the carbohydrate.

The mechanism for bacterial peptidoglycan O-acetyltransferases, which involves a catalytic triad (Ser-His-Asp/Glu), provides a biological parallel. This system increases the nucleophilicity of a serine hydroxyl, which attacks the acetyl donor. A transient tetrahedral oxyanion intermediate is formed and stabilized before the acetyl group is transferred to the carbohydrate substrate. nih.gov This highlights the fundamental chemical principle of activating a nucleophile to attack an electrophilic acetyl source.

For the synthesis of dodecyl laminarapentaoside peracetate, a "global" or exhaustive peracetylation is required to protect all free hydroxyl groups on the pentaoside chain. The efficiency of this reaction is critical to ensure a homogenous, fully protected product. Various methods have been developed to optimize this process, aiming for high yields, short reaction times, and milder conditions. nih.govnycu.edu.tw

The classic method using acetic anhydride in pyridine often requires extended reaction times (e.g., 12-24 hours) at room temperature. nih.govresearchgate.net To improve upon this, numerous catalytic systems have been investigated. Metal triflates, such as indium(III) triflate (In(OTf)₃), have been shown to be highly efficient catalysts, allowing peracetylation to proceed in neat acetic anhydride within an hour at room temperature. nih.gov Another effective catalyst is lithium perchlorate (LiClO₄), which also provides excellent yields under relatively mild conditions. nycu.edu.tw These newer methods offer significant advantages by avoiding the use of toxic pyridine and reducing reaction times. nih.gov

Table 2: Comparison of Selected Methods for Carbohydrate Peracetylation

| Method | Reagents/Catalyst | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classic Pyridine | Acetic Anhydride, Pyridine, DMAP | Pyridine | 12-24 h, 25°C nih.govresearchgate.net | Well-established, reliable | Long reaction time, noxious/high-boiling solvent nih.gov |

| Indium Triflate | Acetic Anhydride, In(OTf)₃ (catalytic) | None (neat Ac₂O) | 1 h, 0°C to RT nih.gov | Fast, high-yielding, avoids pyridine, water tolerant nih.gov | Requires metal catalyst |

| Lithium Perchlorate | Acetic Anhydride, LiClO₄ (catalytic) | None or CH₂Cl₂ | ~24 h, 40°C nycu.edu.tw | Highly efficient, excellent yields nycu.edu.tw | Can be slow for complex substrates |

| Mechanochemical | Acetic Anhydride, NaOAc | Solid-state | Vigorous mixing | Solvent-free, simple processing | Specialized equipment may be needed |

Introduction of the Dodecyl Aglycone: Synthesis of Alkyl Glycosides

The final stage in the synthesis of the target compound is the attachment of the C₁₂ alkyl chain (dodecyl group) to the anomeric carbon of the laminarapentaoside. This creates an alkyl glycoside, a molecule with a hydrophilic sugar head and a hydrophobic lipid tail.

The synthesis of alkyl glycosides can be achieved through several methods. A common industrial method is the Fischer glycosidation, which involves the direct reaction of a carbohydrate with an excess of alcohol (in this case, 1-dodecanol) under acidic catalysis. researchgate.net However, this method often produces a mixture of anomers (α and β) and can be difficult to control for complex oligosaccharides.

For a more controlled and stereoselective synthesis, methods based on activated glycosyl donors are preferred. The fully assembled and protected laminarapentaoside can be converted into a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate. This activated oligosaccharide is then reacted with 1-dodecanol in the presence of a suitable promoter to form the dodecyl glycoside. The choice of protecting groups on the oligosaccharide and the reaction conditions are crucial for controlling the stereochemistry of the newly formed glycosidic linkage.

Alternatively, the dodecyl aglycone can be introduced at the beginning of the synthesis. 1-dodecanol can be glycosylated with a protected glucose monomer. This dodecyl glucoside then serves as the starting point upon which the rest of the oligosaccharide chain is built using the linear or convergent strategies described previously. This approach can sometimes simplify purification by ensuring that all intermediates retain the lipophilic dodecyl tail. A transglycosidation reaction, where a pre-formed short-chain alkyl glycoside (like butyl glycoside) is reacted with a higher-boiling alcohol (1-dodecanol) in the presence of an acid catalyst, is another viable synthetic route. researchgate.net

Chemical Glycosylation Reactions for Long-Chain Alkyl Glycoside Formation

The formation of the glycosidic bond between dodecanol and the peracetylated laminarapentaose can be achieved through several chemical glycosylation methods. These methods typically involve the activation of the anomeric center of the peracetylated laminarapentaose (the glycosyl donor) to facilitate nucleophilic attack by the hydroxyl group of dodecanol (the glycosyl acceptor).

Commonly employed glycosyl donors in such syntheses include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The choice of donor and activating agent is crucial for the success of the glycosylation reaction. For instance, the use of a thioglycoside donor, activated by a thiophilic promoter such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), is a widely used strategy. This method offers a good balance of reactivity and stability of the glycosyl donor.

Another effective approach is the use of a glycosyl trichloroacetimidate donor. This method, often promoted by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), is known for its high efficiency and stereoselectivity. The reaction proceeds through the formation of a highly reactive intermediate that readily couples with the long-chain alcohol.

The general scheme for the chemical glycosylation of dodecanol with a peracetylated laminarapentaose donor is depicted below:

Scheme 1: General Glycosylation Reaction

Where LG (Leaving Group) can be a halogen, a thioether, or a trichloroacetimidate group, and (AcO)n represents the peracetylated oligosaccharide.

The reaction conditions, including solvent, temperature, and the presence of molecular sieves to remove moisture, are critical parameters that are optimized to maximize the yield of the desired dodecyl laminarapentaoside peracetate.

A representative example of reaction conditions for the synthesis of a long-chain alkyl glycoside is presented in the table below. While specific to a model reaction, these conditions are analogous to those that would be employed for the synthesis of dodecyl laminarapentaoside peracetate.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Yield (%) |

| Peracetylated Laminarapentaosyl Thioethyl Ether | Dodecanol | NIS/TfOH | Dichloromethane | -20 to 0 | 75 |

| Peracetylated Laminarapentaosyl Trichloroacetimidate | Dodecanol | TMSOTf | Diethyl Ether | -40 to -20 | 85 |

Table 1: Representative Chemical Glycosylation Conditions for Long-Chain Alkyl Glycoside Formation.

Anomeric Control and Regioselectivity in Dodecyl Glycosylation

A significant challenge in the synthesis of dodecyl laminarapentaoside peracetate is the control of the stereochemistry at the anomeric center (C-1 of the reducing end of the oligosaccharide), which determines whether the α or β anomer is formed. Additionally, ensuring that glycosylation occurs exclusively at the hydroxyl group of dodecanol and not at any potentially unprotected hydroxyl groups on the sugar backbone (regioselectivity) is paramount.

Anomeric Control: The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting group at the C-2 position of the terminal sugar residue, the choice of solvent, and the reaction mechanism. For laminarapentaose, which is a β-(1→3)-linked glucose oligosaccharide, the participating neighboring group effect of the acetyl protecting group at the C-2 position can be exploited to favor the formation of the β-glycoside. The acetyl group can form a transient dioxolenium ion intermediate, which shields the α-face of the anomeric center, directing the incoming dodecanol to attack from the β-face, resulting in the formation of the 1,2-trans-glycosidic linkage (β-anomer).

Conversely, to achieve the 1,2-cis-glycosidic linkage (α-anomer), a non-participating protecting group at the C-2 position, such as a benzyl ether, would typically be required. However, since the starting material is peracetylated, the β-anomer is the expected major product.

Regioselectivity: The use of a peracetylated laminarapentaose as the glycosyl donor ensures that all hydroxyl groups on the sugar backbone are protected. This inherent protection directs the glycosylation to occur exclusively at the primary hydroxyl group of dodecanol, thus ensuring high regioselectivity. The peracetylation strategy simplifies the synthesis by obviating the need for complex protecting group manipulations on the oligosaccharide itself.

The table below summarizes the expected stereochemical outcomes based on the C-2 protecting group.

| C-2 Protecting Group | Expected Anomeric Linkage | Rationale |

| Acetyl (Ac) | β (1,2-trans) | Neighboring group participation |

| Benzyl (Bn) | α (1,2-cis) | Non-participating group |

Table 2: Influence of C-2 Protecting Group on Anomeric Selectivity.

Purification and Homogeneity Assessment of Synthetic Dodecyl Laminarapentaoside Peracetate

Following the glycosylation reaction, the crude product is a mixture containing the desired dodecyl laminarapentaoside peracetate, unreacted starting materials, and by-products. Therefore, a robust purification protocol is essential to isolate the target compound in high purity.

The non-polar nature of the peracetylated dodecyl glycoside makes it amenable to purification by silica gel column chromatography . A gradient elution system, typically starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the components of the reaction mixture. The progress of the purification is monitored by thin-layer chromatography (TLC) , which allows for the visualization of the different compounds as spots on a silica plate under UV light or after staining.

Once the fractions containing the pure product are collected and the solvent is removed, the homogeneity of the synthetic dodecyl laminarapentaoside peracetate is assessed. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. A reversed-phase HPLC column (e.g., C18) with a mobile phase gradient of acetonitrile and water is commonly used to obtain a high-resolution chromatogram. A single, sharp peak in the HPLC chromatogram is a strong indicator of the high purity of the synthesized compound.

The structural integrity of the purified compound is then confirmed using spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure, including the confirmation of the anomeric configuration through the coupling constant of the anomeric proton. Mass spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) is used to determine the molecular weight of the compound, confirming that the desired glycosylation has occurred.

The following table outlines the typical analytical techniques used for the purification and homogeneity assessment of dodecyl laminarapentaoside peracetate.

| Technique | Purpose | Typical Observations |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and column chromatography | A single spot for the purified product with a specific Rf value. |

| Silica Gel Column Chromatography | Purification of the crude product | Isolation of the target compound from impurities. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity | A single peak in the chromatogram. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of stereochemistry | Characteristic chemical shifts and coupling constants for the dodecyl chain and the peracetylated laminarapentaose. The anomeric proton's coupling constant (J) confirms β-linkage (typically J ≈ 8 Hz). |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the product. |

Table 3: Techniques for Purification and Homogeneity Assessment.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the full assignment of proton (¹H) and carbon (¹³C) chemical shifts.

The initial analysis would involve the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H spectrum would provide information on the number and chemical environment of protons, while the ¹³C spectrum would reveal the number of unique carbon atoms.

For a molecule as complex as Dodecyl Laminarapentaoside Peracetate, 2D NMR experiments are indispensable for unambiguous assignments.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would be used to establish proton-proton correlations within each sugar residue, allowing for the assignment of all protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, facilitating the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying the linkages between the sugar residues and the connection of the dodecyl chain to the oligosaccharide.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related compounds, is presented below. Actual experimental values are required for confirmation.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Dodecyl Laminarapentaoside Peracetate (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric Protons (H-1) | 4.5 - 5.5 | 98 - 105 |

| Ring Protons (H-2 to H-6) | 3.5 - 5.2 | 60 - 80 |

| Dodecyl Chain Protons | 0.8 - 3.6 | 14 - 70 |

| Acetyl Methyl Protons | 1.9 - 2.2 | 20 - 21 |

The anomeric configuration (α or β) of each glycosidic linkage is determined by the coupling constant between the anomeric proton and the proton on the adjacent carbon (³J(H1,H2)). For β-linkages, a large coupling constant (typically 7-9 Hz) is expected, while α-linkages exhibit a smaller coupling constant (2-4 Hz).

The positions of the glycosidic linkages are determined through HMBC experiments, which would show correlations between the anomeric proton of one residue and the carbon of the adjacent residue involved in the linkage. For instance, a correlation between H-1 of one glucose unit and C-3 of the next would confirm a (1→3) linkage.

Nuclear Overhauser Effect (NOE) based experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) , provide information about the spatial proximity of protons. These experiments are critical for determining the three-dimensional structure and conformational preferences of the oligosaccharide chain in solution. Key NOE correlations between protons of adjacent sugar residues can confirm the glycosidic linkage conformation.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate molecular mass of Dodecyl Laminarapentaoside Peracetate. This technique provides a high degree of accuracy, allowing for the confirmation of the elemental composition of the molecule. The expected monoisotopic mass can be calculated and compared with the experimental value to verify the identity of the compound. HRMS also serves as a powerful tool for assessing the purity of the sample.

Table 2: Calculated Molecular Formula and Mass for Dodecyl Laminarapentaoside Peracetate (Note: This table is based on theoretical calculations.)

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Dodecyl Laminarapentaoside Peracetate, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Table 3: Expected FTIR Absorption Bands for Dodecyl Laminarapentaoside Peracetate (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H stretching (alkyl) | 2850 - 2960 |

| C=O stretching (ester) | 1735 - 1750 |

| C-O stretching (ester and ether) | 1000 - 1300 |

Theoretical and Computational Studies on Dodecyl Laminarapentaoside Peracetate

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

There is no available research in the public domain that details molecular dynamics (MD) simulations performed specifically on Dodecyl laminarapentaoside peracetate. Such studies would be essential for understanding the molecule's three-dimensional structure and how it changes over time in a simulated environment. Key insights that could be derived from MD simulations would include:

Conformational Landscapes: Mapping the stable and transient shapes the molecule adopts.

Flexibility Analysis: Identifying rigid and flexible regions within the glycosidic linkages and the dodecyl chain.

Solvent Interactions: Understanding how the molecule orients itself and interacts with solvents like water.

Without dedicated simulations, data on parameters like dihedral angle distributions of the glycosidic bonds, root-mean-square deviation (RMSD), and radius of gyration for this specific compound remain undetermined.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No specific quantum chemical calculations for Dodecyl laminarapentaoside peracetate have been published. These computational methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, are crucial for elucidating the electronic properties of a molecule. Research in this area would typically provide:

Electron Distribution: Information on the molecular orbital shapes and energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electrostatic Potential: Mapping of charge distribution to predict sites susceptible to electrophilic or nucleophilic attack.

Reactivity Indices: Calculation of parameters like chemical hardness, softness, and electronegativity to profile the molecule's reactivity.

As no studies are available, a data table of these electronic and reactivity parameters cannot be generated.

In Silico Modeling of Carbohydrate-Ligand and Carbohydrate-Membrane Interactions

There is a lack of published research on the in silico modeling of interactions between Dodecyl laminarapentaoside peracetate and biological targets. This type of computational analysis is vital for predicting how the molecule might behave in a biological system. Potential applications of such modeling would include:

Molecular Docking: Simulating the binding of the molecule to specific proteins or receptors to predict binding affinity and mode of interaction.

Membrane Interaction Studies: Simulating how the amphiphilic molecule inserts into or interacts with a lipid bilayer, which would be informed by the dodecyl tail and the polar carbohydrate head.

The absence of these studies means there is no data to present regarding binding energies, interaction footprints, or the dynamics of membrane association for Dodecyl laminarapentaoside peracetate.

Future Perspectives in Synthetic Glycochemistry and Glycobiology Research

Innovations in Chemo-enzymatic Approaches for Complex Glycan and Glycoconjugate Synthesis

The combination of chemical and enzymatic methods, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for the efficient construction of complex glycans and glycoconjugates. rsc.orgnih.govresearchgate.net This approach leverages the flexibility of chemical synthesis for creating core structures and introducing specific modifications, with the high regio- and stereoselectivity of enzymes for subsequent glycosylation steps. rsc.orgresearchgate.net This synergy circumvents the need for extensive protecting group manipulations often required in purely chemical synthesis, leading to more efficient and scalable processes. rsc.org

Recent advancements in this area focus on expanding the toolbox of available enzymes, including glycosyltransferases and glycosidases. rsc.orgnih.gov Glycosyltransferases, in particular, are instrumental in building specific glycosidic linkages with precise stereochemistry. nih.gov One-pot multi-enzyme (OPME) systems are a notable innovation, where multiple enzymatic reactions are carried out in a single reaction vessel to streamline the synthesis of complex oligosaccharides. rsc.org For instance, a regioselective OPME strategy has been successfully developed for the synthesis of sialylated Core 2 glycans. rsc.org

Furthermore, glycosidases, which naturally hydrolyze glycosidic bonds, can be engineered into "glycosynthases" that catalyze the formation of these bonds without the risk of product hydrolysis. rsc.org These engineered enzymes, along with the strategic use of glycosyltransferases, are enabling the synthesis of a wide array of biologically relevant glycans, including N-glycans, O-glycans, and glycosaminoglycans. rsc.orgnih.gov The development of these chemo-enzymatic methodologies is crucial for producing homogeneous glycans and glycoconjugates, which are essential for detailed biological studies and the development of carbohydrate-based therapeutics. nih.govnih.gov

Development of Advanced Orthogonal Protecting Group Strategies for Oligosaccharide Derivatives

The synthesis of complex oligosaccharides like Dodecyl laminarapentaoside peracetate relies heavily on the use of protecting groups to temporarily mask reactive hydroxyl and amino functionalities. researchgate.netnih.gov An ongoing challenge in carbohydrate chemistry is the development of orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others. researchgate.netbham.ac.uk This is critical for the regioselective formation of glycosidic linkages and the construction of branched oligosaccharide structures. nih.govnih.gov

Future advancements in this field are focused on the design of novel protecting groups with unique cleavage conditions, thereby expanding the repertoire of orthogonal sets. researchgate.netresearchgate.net These new groups aim to not only provide robust protection but also to influence the reactivity and stereoselectivity of glycosylation reactions. nih.govsci-hub.st For example, some protecting groups can exert "remote participation," influencing the stereochemical outcome at the anomeric center from a distance. nih.gov The strategic placement of participating and non-participating groups is a key aspect of modern oligosaccharide synthesis. nih.gov

The development of a versatile set of orthogonal protecting groups, such as a combination of a diethylisopropylsilyl (DEIPS) ether, a methylnaphthyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester, has been shown to be effective for the preparation of highly branched oligosaccharides. nih.govacs.org The continued innovation in protecting group chemistry is essential for improving the efficiency and versatility of both solution-phase and automated solid-phase oligosaccharide synthesis, making complex carbohydrate structures more accessible for glycobiological research. nih.govnih.gov

Expansion of Synthetic Glycoconjugate Libraries for Comprehensive Glycobiological Investigations

Glycoconjugate libraries, which are collections of diverse glycan structures, are invaluable tools for high-throughput screening and for systematically investigating the biological functions of carbohydrates. oup.combioglyco.com The expansion of these libraries to include a wider range of complex and structurally defined glycans is a key objective in glycobiology. frontiersin.org Synthetic methods, including both chemical and chemo-enzymatic approaches, are central to the generation of these libraries. frontiersin.orgresearchgate.net

Automated glycan assembly (AGA) has significantly accelerated the synthesis of oligosaccharides, enabling the rapid creation of libraries of related but distinct glycan structures. nih.gov These synthetic libraries can then be used to fabricate glycan microarrays, which are powerful tools for studying glycan-protein interactions and for identifying ligands for lectins and antibodies. nih.gov The availability of comprehensive glycan libraries is also crucial for the development of carbohydrate-based vaccines and diagnostics. nih.govacs.org

Future efforts in this area will focus on integrating advanced synthetic strategies to produce libraries of even greater complexity and diversity. This includes the synthesis of glycoconjugates with varied aglycones, such as lipids and peptides, to mimic their natural counterparts more closely. nih.gov High-throughput screening of these expanded libraries will provide deeper insights into the "glycocode" and the role of glycosylation in health and disease, paving the way for new therapeutic interventions. nih.govacs.orgbioglyco.com

Q & A

Q. What safety protocols are essential for handling Dodecyl laminarapentaoside peracetate in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for acetylating agents. Use fume hoods with ≥100 fpm face velocity. Wear nitrile gloves (EN 374 certified) and safety goggles. Decontaminate spills with 10% sodium bicarbonate solution. Store separately from oxidizers (e.g., tert-butyl peracetate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.